
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C25H27N7O5S3 and its molecular weight is 601.72. The purity is usually 95%.
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Biological Activity
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates multiple bioactive moieties. The biological activity of compounds like this one is often linked to their structural features, particularly the presence of thiadiazole and triazole rings. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiadiazole moiety: Known for various biological activities including antimicrobial and anticancer properties.
- Triazole ring: Often associated with antifungal and anticancer activities.
- Trimethoxybenzamide: This segment may enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that thiadiazole derivatives possess cytostatic effects. For example:
- A study highlighted that some 1,3,4-thiadiazole derivatives showed potent activity against cancer cell lines by inducing apoptosis .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has been documented, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
- Anticonvulsant Activity:
- Antimicrobial Efficacy:
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:
Scientific Research Applications
Synthetic Route Overview
Step | Reaction Type | Key Reagents | Notes |
---|---|---|---|
1 | Cyclization | Thiosemicarbazide | Formation of thiadiazole ring |
2 | Amide Formation | EDC, HOBt | Amidation to introduce benzamide group |
3 | Functionalization | Various nucleophiles | Modifications for enhanced activity |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives can possess significant antimicrobial properties. For instance:
- In vitro tests against bacterial strains demonstrated inhibition rates comparable to conventional antibiotics.
Anticancer Properties
The compound has been evaluated for anticancer activity using various cancer cell lines:
- Cell Lines Tested : Neuroblastoma (SKNMC), Colon cancer (HT-29), Prostate cancer (PC3).
- Findings : Some derivatives showed promising results against these cell lines, although not exceeding the efficacy of established drugs like doxorubicin .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized and tested against Xanthomonas oryzae and Fusarium graminearum, showing notable antimicrobial activity with inhibition rates exceeding 50% at certain concentrations .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer potential of thiadiazole derivatives, several compounds were synthesized and tested against breast cancer cell lines. Results indicated significant cytotoxic effects on malignant cells .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O5S3/c1-5-38-25-31-29-23(40-25)27-20(33)14-39-24-30-28-19(32(24)16-9-7-6-8-10-16)13-26-22(34)15-11-17(35-2)21(37-4)18(12-15)36-3/h6-12H,5,13-14H2,1-4H3,(H,26,34)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKRDNHEXXTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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